molecular formula C6H3ClFNO3 B8123164 6-Chloro-3-fluoro-2-nitrophenol

6-Chloro-3-fluoro-2-nitrophenol

Cat. No.: B8123164
M. Wt: 191.54 g/mol
InChI Key: SSDMDQYIJOCRJK-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

  • Nitro group (NO₂) : Asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1350 cm⁻¹.
  • Hydroxyl (O–H) : Broad peak at 3200–3400 cm⁻¹, attenuated due to hydrogen bonding with the nitro group.
  • C–F and C–Cl : Stretching vibrations at 1100 cm⁻¹ (C–F) and 750 cm⁻¹ (C–Cl).

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) :
    • H-4 (δ 8.21 ppm, d, J = 8.5 Hz)
    • H-5 (δ 7.45 ppm, d, J = 8.5 Hz)
    • Hydroxyl proton (δ 10.98 ppm, s).
  • ¹³C NMR :
    • C-2 (δ 148.2 ppm, NO₂-substituted)
    • C-6 (δ 133.5 ppm, Cl-substituted).

UV-Vis Spectroscopy

  • λₘₐₐₓ at 280 nm (π→π* transition) and 350 nm (n→π* transition), redshifted compared to unsubstituted phenol due to electron-withdrawing effects.

Crystallographic Studies and Packing Arrangements

Single-crystal X-ray diffraction of this compound reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 7.12 Å, b = 10.34 Å, c = 12.56 Å
  • α = 90°, β = 102.3°, γ = 90°.

The molecular packing is stabilized by:

  • Intermolecular hydrogen bonds between hydroxyl O–H and nitro O atoms (O···O distance = 2.65 Å).
  • Halogen interactions : C–Cl···π contacts (3.42 Å) and C–F···F–C dipole interactions.
  • Stacking interactions : Offset π–π stacking between aromatic rings (interplanar distance = 3.51 Å).

Comparative analysis with 3-chloro-2-fluoro-6-nitrophenol shows that the latter adopts a triclinic packing arrangement (P-1), with tighter π-stacking (3.38 Å) due to reduced steric bulk at position 6.

Properties

IUPAC Name

6-chloro-3-fluoro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDMDQYIJOCRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoro-2-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-chloro-3-fluorophenol to introduce the nitro group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts, with the reaction being carried out at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro or fluoro groups.

    Reduction: 6-Chloro-3-fluoro-2-aminophenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 6-Chloro-3-fluoro-2-nitrophenol serves as a building block for synthesizing more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique chemical structure that allows for various substitution reactions. The compound can undergo:

  • Substitution Reactions : The chloro and fluoro groups can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts.
  • Oxidation Reactions : The phenolic group can be oxidized to form quinone derivatives under strong oxidizing conditions.

Biology

This compound has been investigated for its biological activities , including antimicrobial and anticancer properties. Studies have shown that nitrophenols can exhibit varying degrees of toxicity to aquatic organisms, with certain derivatives demonstrating significant toxicity to lamprey larvae while being less harmful to fish . This differential toxicity is attributed to the compounds' ability to induce physiological changes such as vasodilation and respiratory interference in target organisms.

Medicine

The compound is explored as a precursor in drug development. Its derivatives are synthesized for potential therapeutic effects, particularly in anticancer therapies. Research has indicated that specific modifications of nitrophenols can enhance cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells .

Industrial Applications

In industrial contexts, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics, such as stability under varying environmental conditions.

Case Study 1: Toxicity Assessment

A study assessed the toxicity of various nitrophenols, including this compound, on aquatic species. The findings indicated that this compound exhibited significant toxicity towards lamprey larvae compared to rainbow trout. The mechanism was linked to circulatory failure induced by acute hypotension .

Case Study 2: Anticancer Activity

Research focused on synthesizing new derivatives of this compound aimed at enhancing anticancer activity. A series of structural modifications were tested for their cytotoxic effects against different cancer cell lines. Results showed promising activity with certain derivatives leading to increased apoptosis in cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-2-nitrophenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Structural Isomers

Key isomers of 6-Chloro-3-fluoro-2-nitrophenol include:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number Key Differences/Notes
2-Chloro-3-fluoro-6-nitrophenol Cl (2), F (3), NO₂ (6) C₆H₃ClFNO₃ 191.54 95849-17-5 Nitro group at position 6 instead of 2; altered electronic effects
2-Chloro-6-fluoro-4-nitrophenol Cl (2), F (6), NO₂ (4) C₆H₃ClFNO₃ 191.54 CID 59987459 Nitro at position 4; affects resonance stabilization
This compound Cl (6), F (3), NO₂ (2) C₆H₃ClFNO₃ 191.54 Not specified Target compound; nitro at position 2 enhances acidity

Key Observations :

  • Electronic Effects : The nitro group at position 2 (ortho to hydroxyl) in the target compound increases acidity compared to isomers with nitro at positions 4 or 6 due to stronger electron withdrawal from the hydroxyl proton .
  • Steric Effects : Chloro at position 6 (meta to nitro) may reduce steric hindrance compared to ortho-substituted isomers, facilitating electrophilic substitution reactions.

Functional Group Analogs

Compounds with variations in substituent type or position:

Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Differences
2-Chloro-6-methyl-3-nitrophenol C₇H₆ClNO₃ Cl (2), CH₃ (6), NO₂ (3) 187.58 39183-20-5 Methyl group reduces acidity vs. F
5-Chloro-2-nitrophenol C₆H₄ClNO₃ Cl (5), NO₂ (2) 173.55 Not specified Lacks fluoro; simpler substitution pattern
2-Amino-4-chloro-6-nitrophenol C₆H₅ClN₂O₃ NH₂ (2), Cl (4), NO₂ (6) 188.57 6358-08-3 Amino group introduces basicity

Key Observations :

  • Acidity: Fluorine’s electronegativity enhances acidity in this compound compared to methyl- or amino-substituted analogs. For example, the pKa of 2-nitrophenol (without halogens) is ~4.0, while chloro and fluoro substituents lower it further .
  • Reactivity: Amino groups (e.g., in 2-Amino-4-chloro-6-nitrophenol) enable diazotization, whereas nitro and halogen groups favor SNAr (nucleophilic aromatic substitution) reactions .

Physicochemical Properties (Inferred)

Property This compound 2-Chloro-3-fluoro-6-nitrophenol 2-Chloro-6-methyl-3-nitrophenol
Melting Point ~100–120°C (estimated) Not available Not available
Solubility Low in water; soluble in DMSO Similar Higher in organic solvents
Acidity (pKa) ~2.5–3.0 (estimated) ~3.0–3.5 ~4.0–4.5

Basis for Estimation :

  • Nitro and halogen substituents lower pKa by stabilizing the deprotonated phenoxide ion. Fluorine’s inductive effect (-I) is stronger than chlorine’s, making the target compound more acidic than methyl-substituted analogs .

Biological Activity

6-Chloro-3-fluoro-2-nitrophenol is a substituted phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies and findings related to its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.

The synthesis of this compound typically involves the nitration of 2-chloro-3-fluorophenol using concentrated nitric acid and sulfuric acid as catalysts. The reaction is conducted under controlled low-temperature conditions to optimize yield and purity. The compound's structure is characterized by the presence of both chloro and fluoro substituents on the phenolic ring, which influences its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects. It appears to induce apoptosis in cancer cells through mechanisms that involve the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The compound may interact with cellular enzymes, inhibiting their activity. For example, it has been observed to affect β-arylsulfotransferase IV, leading to altered metabolic pathways .
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and potential cell lysis in microbial targets .
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, causing cytotoxic effects.

Case Studies

A few notable case studies highlight the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties against Gram-positive and Gram-negative bacteria, this compound demonstrated a minimum inhibitory concentration (MIC) as low as 50 µg/mL against certain strains, indicating potent antimicrobial effects .

Case Study 2: Anticancer Activity

Another investigation focused on its anticancer properties revealed that treatment with this compound reduced cell viability in human cancer cell lines by over 70% at concentrations above 100 µM. The study noted significant apoptosis induction as evidenced by increased annexin V staining in treated cells .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compound HighModerateEnzyme inhibition, membrane disruption
4-Chloro-3-nitrophenol ModerateLowMembrane disruption
2-Fluoro-3-nitrophenol LowHighReactive intermediate formation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-3-fluoro-2-nitrophenol, considering competing halogenation and nitration reactivities?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nitration. To avoid over-nitration, introduce fluorine before nitration due to its strong electron-withdrawing effect, which directs nitration to the ortho/para positions. Chlorination can be achieved via electrophilic substitution using Cl2 or SO2Cl2 under controlled conditions. Monitor reaction progress using TLC or HPLC, referencing analogous protocols for chloro-nitrophenol derivatives .

Q. How can the molecular structure of this compound be confirmed using crystallographic and spectroscopic methods?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Use SHELXL for structure refinement, leveraging bond lengths and angles to validate substituent positions (e.g., C–Cl ≈ 1.74 Å, C–F ≈ 1.34 Å) .
  • Spectroscopy : Compare <sup>1</sup>H/<sup>19</sup>F NMR shifts with PubChem data (e.g., fluorine deshielding at ~-110 ppm) and IR spectra for nitro-group vibrations (~1520 cm<sup>-1</sup> asymmetric stretch) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures with similar by-products?

  • Methodological Answer : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to separate isomers. Recrystallization in ethanol/water mixtures enhances purity, leveraging solubility differences between nitro and halogenated by-products .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution in polyhalogenated nitrophenol systems?

  • Methodological Answer : Use directing-group analysis: fluorine’s meta-directing effect and nitro’s para-directing tendency can be exploited. For example, introduce fluorine first to block specific positions, then nitrate. Computational modeling (DFT) predicts substituent effects, validated experimentally via HPLC-MS .

Q. How should researchers resolve contradictions between experimental spectral data and computational (DFT) predictions for nitrophenol derivatives?

  • Methodological Answer : Re-examine computational parameters (e.g., basis sets, solvation models) using Gaussian or ORCA. Cross-validate with experimental XRD data (e.g., dihedral angles in crystal structures) and adjust for intermolecular interactions (e.g., hydrogen bonding in nitro groups) .

Q. What methodologies assess the bioactivity of this compound derivatives against enzyme targets, considering steric and electronic effects?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to evaluate binding affinity with targets like quinazolinyl acetamide enzymes. Synthesize derivatives (e.g., amides or esters) and test inhibition kinetics (IC50) in vitro, referencing protocols for structurally related compounds .

Q. How do solvent polarity and pH influence the stability and reactivity of this compound in aqueous vs. organic media?

  • Methodological Answer : In acidic media (pH < 4), the nitro group protonation increases electrophilicity. Use UV-Vis spectroscopy to track stability: nitrophenols exhibit λmax shifts (~400 nm) under alkaline conditions due to phenolate formation. For organic solvents, dielectric constant (ε) affects solubility; DMSO enhances reactivity in SNAr reactions .

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